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Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its
traditional role in mitochondrial bioenergetics to become a critical signaling molecule in a host
of physiological and pathological processes. This technical guide provides a comprehensive
overview of the multifaceted biological functions of succinate, with a particular focus on its roles
in cellular metabolism, signal transduction, and the pathogenesis of inflammatory diseases,
ischemia-reperfusion injury, and cancer. Detailed experimental protocols for the quantification
of succinate, measurement of succinate dehydrogenase activity, and assessment of succinate-
induced signaling are provided, alongside a compilation of quantitative data on succinate levels
in various disease states. This document aims to equip researchers, scientists, and drug
development professionals with the foundational knowledge and practical methodologies to
investigate the burgeoning field of succinate signaling and explore its therapeutic potential.

Introduction

Succinate is a dicarboxylic acid that plays a central role in cellular metabolism as a key
component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1][2] This cycle
is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating
reducing equivalents in the form of NADH and FADH2 for the production of ATP through
oxidative phosphorylation.[3][4][5] For decades, the function of succinate was thought to be
confined to its role as a metabolic intermediate within the mitochondria. However, a paradigm
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shift has occurred in recent years with the discovery of succinate's extracellular signaling
functions and its ability to act as an intracellular signaling molecule, particularly under
conditions of cellular stress.[6]

This guide will delve into the dual roles of succinate, first as a fundamental metabolic
intermediate and second as a potent signaling molecule. We will explore the enzymatic
reactions it participates in, its transport across mitochondrial and cellular membranes, and its
accumulation in various pathological conditions. Furthermore, we will dissect the signaling
pathways it activates, including the G-protein coupled receptor SUCNR1 and the hypoxia-
inducible factor-1a (HIF-1a) pathway. By providing a detailed understanding of the biological
roles of succinate, supported by quantitative data and experimental protocols, this document
serves as a valuable resource for the scientific community engaged in metabolic research and
drug discovery.

Succinate as a Metabolic Intermediate: The Krebs
Cycle

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix,
representing a central hub of cellular metabolism.[7][8] Succinate is a key four-carbon
intermediate in this cycle, formed from succinyl-CoA and converted to fumarate.

The Role of Succinate in the Krebs Cycle

Succinate is generated from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction
that is coupled to the substrate-level phosphorylation of GDP to GTP (or ADP to ATP in some
isoforms).[2] The subsequent oxidation of succinate to fumarate is catalyzed by succinate
dehydrogenase (SDH), also known as Complex Il of the electron transport chain.[3] This
reaction is unique as it is the only enzyme that participates in both the Krebs cycle and the
electron transport chain.[3] During this oxidation, FAD is reduced to FADH2, which then
donates its electrons directly to the electron transport chain, contributing to the generation of
the proton motive force for ATP synthesis.[3]
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The Krebs Cycle, highlighting the central position of succinate.

Succinate as a Signaling Molecule

Beyond its metabolic function, succinate acts as a signaling molecule, both intracellularly and
extracellularly, particularly when its levels are elevated due to metabolic stress, such as
hypoxia, ischemia, and inflammation.[6]

Intracellular Signaling: HIF-1a Stabilization

Under normoxic conditions, the transcription factor hypoxia-inducible factor-1a (HIF-1a) is
continuously degraded. This process is initiated by the hydroxylation of proline residues on
HIF-1a by prolyl hydroxylases (PHDs), which requires oxygen and a-ketoglutarate as co-
substrates.[9][10][11] Hydroxylated HIF-1a is then recognized by the von Hippel-Lindau (VHL)
E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal
degradation.[9][12]

During hypoxia or in the presence of high levels of succinate, PHD activity is inhibited.
Succinate competes with a-ketoglutarate for binding to the active site of PHDs, thereby
preventing HIF-1a hydroxylation and subsequent degradation.[9][13] This leads to the
stabilization and accumulation of HIF-1a, which then translocates to the nucleus, dimerizes
with HIF-1[3, and activates the transcription of a wide range of genes involved in angiogenesis,
glycolysis, and cell survival.[10][12]
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Succinate-mediated stabilization of HIF-1a.

Extracellular Signaling: The SUCNR1 Receptor

Succinate can be released from cells under conditions of stress and acts as a ligand for the G-
protein coupled receptor SUCNR1 (also known as GPR91).[14][15][16] SUCNR1 is expressed
on a variety of cell types, including immune cells, platelets, and cells in the kidney, liver, and
heart.[17] Activation of SUCNR1 by succinate can trigger diverse downstream signaling
cascades, primarily through Gai and Gaq proteins.[17]
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This signaling can lead to a range of cellular responses, including the modulation of
inflammation, regulation of blood pressure, and stimulation of cell migration and proliferation.

[18][19] The specific outcome of SUCNRL1 activation is context-dependent, varying with the cell
type and the surrounding microenvironment.[17]
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Extracellular succinate signaling via the SUCNR1 receptor.
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Succinate in Pathological Conditions

The accumulation of succinate is a hallmark of several pathological states, where it contributes
to disease progression through its signaling functions.

Inflammation

In inflammatory conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis,
succinate levels are elevated in inflamed tissues and bodily fluids.[1][20][21] This accumulation
is driven by metabolic reprogramming in immune cells, particularly macrophages.[9]
Extracellular succinate can act as a pro-inflammatory signal by activating SUCNR1 on immune
cells, leading to the production of inflammatory cytokines like IL-1[3.[9] Intracellularly, succinate
stabilizes HIF-1q, further promoting a pro-inflammatory phenotype.[21]

Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen leads to a reversal of the succinate dehydrogenase
reaction, causing a massive accumulation of succinate.[3] Upon reperfusion, the sudden
reintroduction of oxygen leads to the rapid oxidation of this accumulated succinate by SDH.
This results in a burst of reactive oxygen species (ROS) production, primarily through reverse
electron transport at Complex | of the electron transport chain, which is a major contributor to
reperfusion injury.[3]

Cancer

In the context of cancer, succinate has been termed an "oncometabolite."[6][22] Mutations in
the genes encoding subunits of SDH are associated with certain hereditary cancers, such as
paragangliomas and pheochromocytomas, and lead to the accumulation of succinate.[6][22]
This succinate accumulation drives tumorigenesis through the stabilization of HIF-1a, which
promotes angiogenesis and a metabolic shift towards glycolysis (the Warburg effect).[22]
Furthermore, extracellular succinate in the tumor microenvironment can promote cancer cell
migration, invasion, and metastasis through SUCNR1 signaling.[2]

Quantitative Data on Succinate Levels

The following tables summarize reported concentrations of succinate in various pathological
conditions compared to healthy controls.
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Succinate Succinate
Condition TissuelFluid Concentration  Concentration Reference(s)
(Control) (Pathological)
Inflammatory
, Fecal 1-3 uM 5-8 mM [1][14]
Bowel Disease
) Brain Tissue ~3.28 UM (after
Ischemic Stroke ~0.36 uM [3]
(Rat) OGD)
Lung Cancer Serum ~10 uM ~40 uM [23]
Head and Neck
Plasma Undetectable Elevated [4]
Cancer
Higher in PTEN
Prostate Cancer Intracellular Lower [24]

negative cells

Note: Concentrations can vary significantly based on the specific study, measurement
technique, and sample type.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of
succinate.

Measurement of Succinate Concentration (Colorimetric
Assay)

This protocol is a general guideline based on commercially available kits.

Principle: Succinate concentration is determined by a coupled enzyme reaction that results in a
colorimetric product, which can be measured spectrophotometrically.

Materials:

¢ Succinate Assay Kit (containing Assay Buffer, Enzyme Mix, Developer, and Succinate
Standard)
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96-well clear flat-bottom plate

Microplate reader capable of measuring absorbance at 450 nm

Sample homogenization buffer (e.g., ice-cold PBS)

Homogenizer

Procedure:

e Sample Preparation:

[¢]

Tissues: Homogenize ~10 mg of tissue in 100 pL of ice-cold assay buffer.

o

Cells: Resuspend 1-5 x 10”6 cells in 100 pL of ice-cold assay buffer and homogenize.

[e]

Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to remove insoluble
material.

[e]

Collect the supernatant for the assay.
o Standard Curve Preparation:

o Prepare a series of succinate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate
according to the kit instructions.

o Adjust the volume of each standard to 50 L with assay buffer.

e Assay:

[e]

Add 1-50 pL of the prepared sample supernatant to duplicate wells of the 96-well plate.

o

Adjust the volume of each sample well to 50 pL with assay buffer.

[¢]

Prepare a reaction mix containing the enzyme mix and developer according to the kit
protocol.

[¢]

Add 50 pL of the reaction mix to each well containing the standards and samples.
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o Incubate the plate for 30 minutes at 37°C, protected from light.

o Measure the absorbance at 450 nm using a microplate reader.

e Calculation:
o Subtract the absorbance of the 0 nmol/well standard (blank) from all other readings.
o Plot the standard curve of absorbance versus nmol of succinate.

o Determine the amount of succinate in the samples from the standard curve.

Measurement of Succinate Dehydrogenase (SDH)
Activity (Spectrophotometric Assay)

This protocol is a general guideline based on commercially available kits.

Principle: SDH activity is measured by the reduction of a chromogenic electron acceptor, such
as 2,6-dichlorophenolindophenol (DCPIP), which is monitored as a decrease in absorbance.

Materials:

SDH Activity Assay Kit (containing Assay Buffer, Substrate, and Electron Acceptor Probe)

96-well clear flat-bottom plate

Microplate reader capable of kinetic measurements at 600 nm

Sample homogenization buffer (e.g., ice-cold SDH Assay Buffer)

Homogenizer

Procedure:

e Sample Preparation:

o Homogenize tissue or cells in ice-cold SDH Assay Buffer as described in section 6.1.

o Centrifuge and collect the supernatant.
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e Assay:

o

Add 5-50 pL of the sample supernatant to duplicate wells of a 96-well plate.
o Adjust the volume to 50 pL with SDH Assay Bulffer.

o Prepare a reaction mix containing the SDH substrate and electron acceptor probe
according to the kit instructions.

o Add 50 pL of the reaction mix to each sample well.

o Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30
minutes, taking readings every 30-60 seconds.

» Calculation:
o Choose two time points in the linear phase of the reaction.
o Calculate the change in absorbance per minute (AA/min).

o Calculate the SDH activity using the extinction coefficient of the electron acceptor provided
in the kit manual.

Detection of HIF-1a Stabilization (Western Blot)

Principle: Western blotting is used to detect the levels of HIF-1a protein in cell or tissue lysates.
Increased levels of HIF-1a indicate its stabilization.

Materials:

o Cells or tissues of interest

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody against HIF-1a

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Sample Preparation:

[¢]

Treat cells with succinate or under hypoxic conditions (e.g., 1% 02) for the desired time.
Include a normoxic, untreated control.

o

Lyse cells or homogenized tissue in ice-cold lysis buffer.

[e]

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant and determine the protein concentration using a BCA assay.

e SDS-PAGE and Transfer:

o Load equal amounts of protein (e.g., 20-40 ug) per lane on an SDS-PAGE gel.

o Run the gel to separate the proteins by size.

o Transfer the proteins to a PVYDF membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary anti-HIF-1a antibody overnight at 4°C.

o Wash the membrane three times with TBST.
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o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Detection:
o Incubate the membrane with a chemiluminescent substrate.
o Capture the signal using an imaging system.

o Analyze the band intensities to determine the relative levels of HIF-1a. A loading control
(e.g., B-actin or GAPDH) should be used for normalization.

Conclusion and Future Directions

Succinate has unequivocally transitioned from a simple metabolic intermediate to a complex
signaling molecule with profound implications for human health and disease. Its ability to link
cellular metabolism to gene expression and intercellular communication highlights the intricate
regulatory networks that govern cellular function. The accumulation of succinate in pathological
states such as inflammation, ischemia, and cancer underscores its potential as both a
biomarker and a therapeutic target.

The methodologies and data presented in this guide provide a solid foundation for further
investigation into the roles of succinate. Future research should focus on elucidating the
precise mechanisms of succinate transport and release, the tissue-specific and context-
dependent effects of SUCNRL1 activation, and the full spectrum of genes regulated by
succinate-induced HIF-1a stabilization. Furthermore, the development of specific inhibitors of
succinate production, transport, or signaling holds great promise for novel therapeutic
interventions in a wide range of diseases. The continued exploration of succinate's multifaceted
biology will undoubtedly open new avenues for understanding and treating complex human
pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1222723?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Metabolites as drivers and targets in rheumatoid arthritis - PMC [pmc.ncbi.nim.nih.gov]

2. Cancer-Derived Succinate Promotes Macrophage Polarization and Cancer Metastasis via
Succinate Receptor - PubMed [pubmed.ncbi.nim.nih.gov]

. Krebs Cycle (Citric Acid Cycle) — Steps & Diagram - Expii [expii.com]
. teachmephysiology.com [teachmephysiology.com]

. Citric acid cycle - Wikipedia [en.wikipedia.org]

. oncotarget.com [oncotarget.com]

. praxilabs.com [praxilabs.com]

. bio.libretexts.org [bio.libretexts.org]

© o0 N o o b~ W

. researchgate.net [researchgate.net]

10. Stabilization of HIF-1a is critical to improve wound healing in diabetic mice - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Hypoxia-inducible Factor-1a Stabilization in Nonhypoxic Conditions: Role of Oxidation
and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nim.nih.gov]

13. Systematic and comprehensive insights into HIF-1 stabilization under normoxic
conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

14. SUCNRL1 - Wikipedia [en.wikipedia.org]
15. genecards.org [genecards.org]

16. Role of succinate dehydrogenase in ovarian cancer metabolism - Magdalena Bieniasz
[grantome.com]

17. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular
metabolism - PubMed [pubmed.ncbi.nim.nih.gov]

18. SUCNRL1 signaling in adipocytes controls energy metabolism by modulating circadian
clock and leptin expression - PubMed [pubmed.ncbi.nim.nih.gov]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9188347/
https://pubmed.ncbi.nlm.nih.gov/31735641/
https://pubmed.ncbi.nlm.nih.gov/31735641/
https://www.expii.com/t/krebs-cycle-citric-acid-cycle-steps-diagram-10137
https://teachmephysiology.com/biochemistry/atp-production/tca-cycle-2/
https://en.wikipedia.org/wiki/Citric_acid_cycle
https://www.oncotarget.com/article/17734/text/
https://praxilabs.com/en/blog/2023/01/02/krebs-cycle/
https://bio.libretexts.org/Bookshelves/Introductory_and_General_Biology/Introductory_Biology_(CK-12)/02%3A_Cell_Biology/2.28%3A_Krebs_Cycle
https://www.researchgate.net/figure/Succinate-stabilizes-HIF1a-by-inhibiting-its-degradation-Succinate-inhibits-PHD-leading_fig4_365935495
https://pmc.ncbi.nlm.nih.gov/articles/PMC2614777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2614777/
https://www.researchgate.net/figure/Stabilization-of-hypoxia-inducible-factor-1-alpha-HIF-1a-factor-during-hypoxia-Left_fig2_377268580
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11702238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11702238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11702238/
https://en.wikipedia.org/wiki/SUCNR1
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SUCNR1
https://grantome.com/grant/NIH/P20-GM139763-01-5852
https://grantome.com/grant/NIH/P20-GM139763-01-5852
https://pubmed.ncbi.nlm.nih.gov/39838520/
https://pubmed.ncbi.nlm.nih.gov/39838520/
https://pubmed.ncbi.nlm.nih.gov/36977414/
https://pubmed.ncbi.nlm.nih.gov/36977414/
https://www.researchgate.net/figure/Sequence-alignment-of-rat-human-and-mouse-SUCNR1-and-ConSurf-analysis-a-The-helical_fig5_336769072
https://www.researchgate.net/publication/280122591_Tumor_microenvironment_promotes_dicarboxylic_acid_carrier-mediated_transport_of_succinate_to_fuel_prostate_cancer_mitochondria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 21. Metabolic changes in fibroblast-like synoviocytes in rheumatoid arthritis: state of the art
review - PMC [pmc.ncbi.nim.nih.gov]

e 22. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nim.nih.gov]
o 23. researchgate.net [researchgate.net]
o 24.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Pivotal Role of Succinate: From Metabolic
Intermediate to Signaling Hub]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222723#biological-role-of-succinate-as-a-metabolic-
intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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